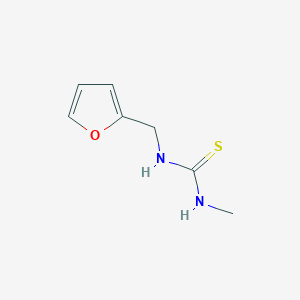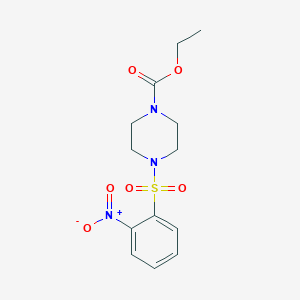![molecular formula C25H23FN2O3S B2520696 {4-[4-(dimetilamino)fenil]-6-fluoro-1,1-dióxido-4H-1,4-benzotiazina-2-il}(2,4-dimetilfenil)metanona CAS No. 1114853-07-4](/img/structure/B2520696.png)
{4-[4-(dimetilamino)fenil]-6-fluoro-1,1-dióxido-4H-1,4-benzotiazina-2-il}(2,4-dimetilfenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C25H23FN2O3S and its molecular weight is 450.53. The purity is usually 95%.
BenchChem offers high-quality {4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Heterociclos de Tipo Isoxazolona
El compuesto ha sido evaluado por su actividad catalítica en la síntesis de heterociclos de tipo isoxazolona. Los investigadores han utilizado catalizadores basados en nanopartículas de plata impregnadas en óxidos de soporte comercial (como Al₂O₃, CeO₂ y MgO). Los resultados mostraron que los tres catalizadores (Ag–Al₂O₃, Ag–MgO y Ag–CeO₂) facilitaron la síntesis de 4-(4-(dimetilamino)bencilideno)-3-metilisoxazol-5(4H)-ona a partir de una molécula de aldehído de partida. Notablemente, el catalizador Ag–CeO₂ demostró un rendimiento notable de hasta el 94%, adhiriéndose a los principios de la química verde .
Actividad Antifúngica
El compuesto y sus derivados han exhibido actividad antifúngica contra diversas cepas de hongos. Los valores de concentración inhibitoria mínima (MIC) oscilaron entre 6,25 y 100 μg/ml. Estos hallazgos resaltan su potencial como agente antifúngico .
Rendimiento de Electroluminiscencia
Se sintetizó un monómero de silolo relacionado con dos sustituciones de N,N-dimetilamino-fenilo en el átomo de silicio. Los copolímeros derivados de este monómero de silolo demostraron propiedades de electroluminiscencia. Estos materiales podrían encontrar aplicaciones en dispositivos optoelectrónicos .
Actividades Bacteriostática y Fungistática
Los derivados del compuesto se probaron para actividades bacteriostáticas y fungistáticas. Los investigadores determinaron la concentración bacteriostática mínima (MBsC) y la concentración fungistática mínima (MFsC) utilizando diluciones en serie. Estos resultados contribuyen a comprender su potencial en la lucha contra las infecciones bacterianas y fúngicas .
Aplicaciones Farmacológicas
Los ésteres cíclicos de oxima de cinco miembros, incluidas las isoxazolonas, han atraído la atención en farmacología. Los derivados del compuesto han mostrado promesa como agentes antibacterianos, anticonvulsivos, antifúngicos, antidiabéticos y anticancerígenos. Además, se utilizan como fungicidas e insecticidas en agroquímica .
Propiedades Teóricas
La molécula obtenida del proceso de síntesis también ha sido objeto de estudios teóricos. Se investigaron propiedades como el potencial químico electrónico (µ), la dureza química (η) y la suavidad química (S) en función de las energías electrónicas de los orbitales moleculares frontera (HOMO y LUMO) en el estado fundamental .
Propiedades
IUPAC Name |
[4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3S/c1-16-5-11-21(17(2)13-16)25(29)24-15-28(20-9-7-19(8-10-20)27(3)4)22-14-18(26)6-12-23(22)32(24,30)31/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOAUOVSCGBKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl (2Z)-2-[(4-ethoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2520613.png)

![N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2520615.png)
![(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2520616.png)


![2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520621.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2520626.png)
![1-(benzyloxy)-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2520629.png)
![N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2520631.png)
![4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520632.png)
![1-(4-methylpiperazin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione](/img/structure/B2520634.png)

